molecular formula C14H10N2O3S B2497186 N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1207052-37-6

N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2497186
CAS No.: 1207052-37-6
M. Wt: 286.31
InChI Key: XCHVXJWKHUSPRS-UHFFFAOYSA-N
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Description

N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is a compound that combines the structural features of isothiazole and chromene. Isothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Chromenes, on the other hand, are known for their antioxidant and anti-inflammatory properties . The combination of these two moieties in a single molecule can potentially lead to a compound with a wide range of biological activities.

Preparation Methods

The synthesis of N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Mechanism of Action

The mechanism of action of N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. it is believed that the compound exerts its effects by interacting with specific molecular targets and pathways. For example, the isothiazole moiety may interact with enzymes involved in microbial metabolism, while the chromene moiety may interact with antioxidant pathways .

Properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c1-8-6-12(20-16-8)15-13(17)10-7-9-4-2-3-5-11(9)19-14(10)18/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHVXJWKHUSPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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